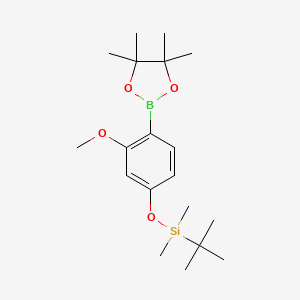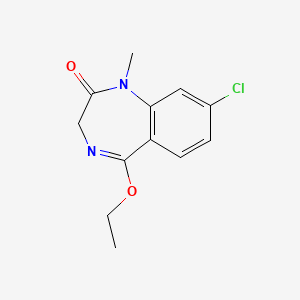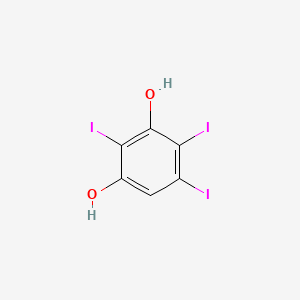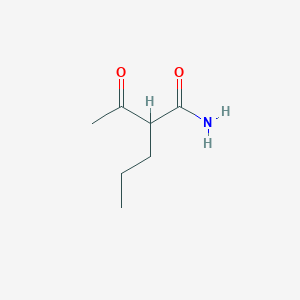![molecular formula C7H13NO B13958321 (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S,6S)-6-Aminobicyclo[221]heptan-2-ol is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene undergoes hydroxylation to introduce a hydroxyl group at the 2-position.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the 6-position.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents to ensure the correct configuration at the 1R, 2R, 4S, and 6S positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
科学的研究の応用
(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
Norbornene: The starting material for the synthesis of (1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol.
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-6-2-4-1-5(6)7(9)3-4/h4-7,9H,1-3,8H2/t4-,5+,6-,7+/m0/s1 |
InChIキー |
BBLGFSOKWOCPFL-BNHYGAARSA-N |
異性体SMILES |
C1[C@H]2C[C@@H]([C@@H]1[C@@H](C2)O)N |
正規SMILES |
C1C2CC(C1C(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


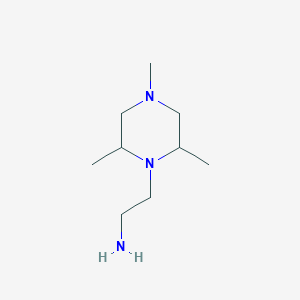
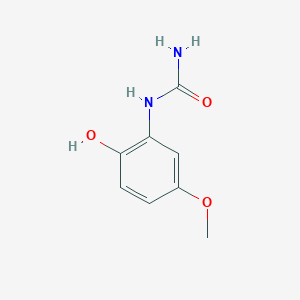
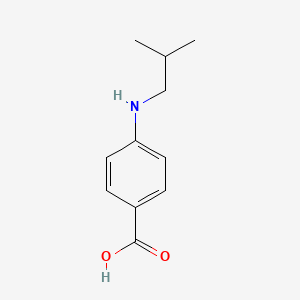
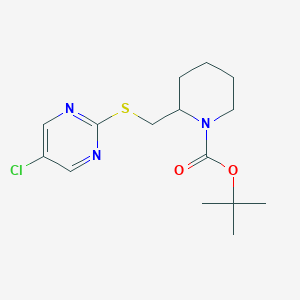
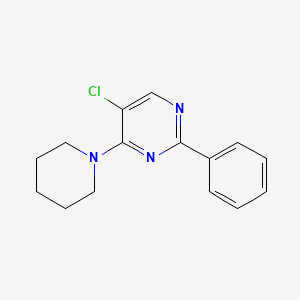
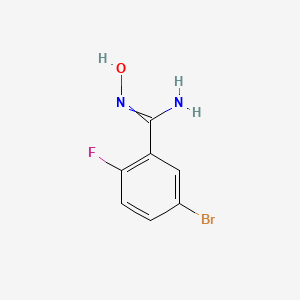
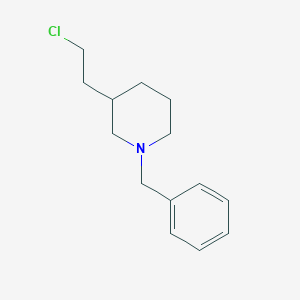

![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)

